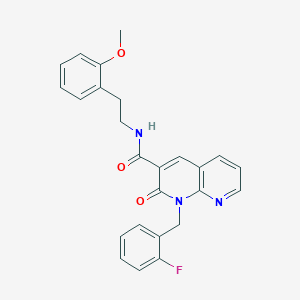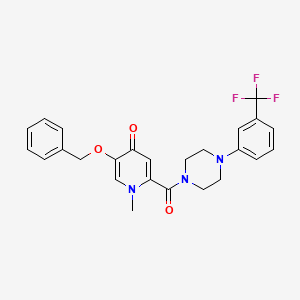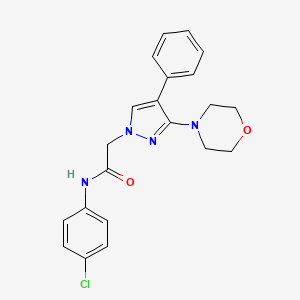
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate” is a chemical compound with the empirical formula C12H14ClNO5S . It is sold by Sigma-Aldrich and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isO=S(N1CCOCC1)(C2=CC(C(OC)=O)=C(Cl)C=C2)=O . This provides a textual representation of the compound’s structure. The InChI string, another form of structural representation, is 1S/C12H14ClNO5S/c1-18-12(15)10-8-9(2-3-11(10)13)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3 .
科学的研究の応用
Analytical Chemistry and Cosmetics
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate has been utilized in the field of analytical chemistry. A study by Wu et al. (2008) developed an ultra performance liquid chromatography (UPLC) method for determining various preservatives in cosmetics. While the study did not specifically target this compound, it highlighted the importance of accurate analytical methods in cosmetics, potentially applicable to this compound as well Wu, T., Wang, C., Wang, X., & Ma, Q., (2008).
Metabolism and Toxicology
In toxicology and metabolism studies, the structural analogs of this compound, particularly synthetic cannabinoid receptor agonists like QMMSB, have been examined for their metabolic pathways. Richter et al. (2022) delved into the in vitro metabolic fate of QMMSB, providing insights into the metabolic processes involving ester hydrolysis, which is relevant due to the structural similarity with this compound Richter, M. J., Wagmann, L., Kavanagh, P., Brandt, S., & Meyer, M. R., (2022).
Material Science and Sensor Development
In material science and sensor development, derivatives of benzoates, similar to this compound, have been utilized in creating novel anion sensors. Ma et al. (2013) reported the development of anion sensors using benzoate derivatives, showcasing the applicability of such compounds in the development of sensory materials Ma, J., Li, Z., Zong, Y., Men, Y., & Xing, G., (2013).
Pharmacological Research
Pharmacological research has seen the use of morpholin-4-ylsulfonyl benzoate derivatives. Kalo et al. (1995) investigated compounds related to this chemical structure for their gastroprokinetic activity, indicating the potential of this compound derivatives in pharmacological applications Kalo, S., Morie, T., Yoshida, N., Fujiwara, I., & Kon, T., (1995).
Safety and Hazards
特性
IUPAC Name |
methyl 2-chloro-5-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-18-12(15)10-8-9(2-3-11(10)13)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBXPKSQXFWGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)
![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)


![4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2367072.png)
![N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2367073.png)





![2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2367084.png)
